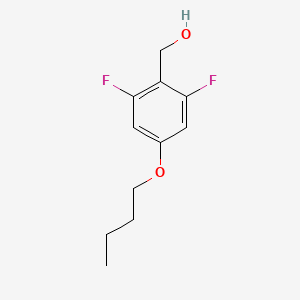

(4-Butoxy-2,6-difluorophenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Butoxy-2,6-difluorophenyl)methanol: is an organic compound with the molecular formula C11H14F2O2 It is characterized by the presence of a butoxy group and two fluorine atoms attached to a phenyl ring, along with a methanol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Butoxy-2,6-difluorophenyl)methanol typically involves the reaction of 4-butoxy-2,6-difluorobenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent like ethanol or tetrahydrofuran under controlled temperature conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or distillation, and quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (4-Butoxy-2,6-difluorophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the butoxy or fluorine groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.

Major Products Formed:

Oxidation: 4-Butoxy-2,6-difluorobenzaldehyde or 4-butoxy-2,6-difluorobenzoic acid.

Reduction: Various alcohol derivatives.

Substitution: Compounds with different functional groups replacing the butoxy or fluorine groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(4-Butoxy-2,6-difluorophenyl)methanol is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to serve as a versatile building block for developing more complex molecules that exhibit biological activity.

Synthesis of Piperazine Derivatives

One notable application of this compound is in the synthesis of piperazine derivatives, which are known for their pharmacological properties, including anti-cancer and anti-inflammatory effects. The compound has been referenced in patents detailing methods to create various piperazine derivatives that demonstrate significant therapeutic potential against diseases such as diabetes and cancer .

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of compounds derived from this compound. For instance, research on related compounds has shown efficacy against anaplastic lymphoma kinase (ALK) in tumor models. These findings suggest that derivatives of this compound could be evaluated further for their ability to inhibit tumor growth and metastasis .

Case Study: CJ-2360

A specific case study involving CJ-2360, a compound related to this compound, demonstrated its effectiveness in inhibiting ALK activity in KARPAS-299 xenograft tumors. The study reported significant inhibition of tumor growth with promising pharmacodynamic data supporting its potential as an oral therapeutic agent .

Pharmacological Insights

The pharmacological properties of this compound derivatives have been explored through various studies focusing on their interactions with biological targets. These investigations provide insights into how modifications to the compound can enhance its efficacy and reduce side effects.

Drug Interaction Studies

Research indicates that the interactions between this compound derivatives and specific receptors or enzymes can lead to improved therapeutic outcomes. For example, studies on adverse drug reactions have shown that genetic factors can influence the effectiveness and safety profiles of drugs derived from this compound .

Mecanismo De Acción

The mechanism of action of (4-Butoxy-2,6-difluorophenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The butoxy group may also play a role in modulating the compound’s lipophilicity and membrane permeability.

Comparación Con Compuestos Similares

- 4-Butoxy-2,6-difluorobenzaldehyde

- 4-Butoxy-2,6-difluorobenzoic acid

- 4-Bromo-2,6-difluorobenzyl alcohol

Comparison: (4-Butoxy-2,6-difluorophenyl)methanol is unique due to the presence of both butoxy and methanol groups, which can impart distinct chemical and physical properties compared to its analogs

Actividad Biológica

(4-Butoxy-2,6-difluorophenyl)methanol is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- Molecular Formula : C12H13F2O

- Molecular Weight : 225.24 g/mol

- Structure : The compound features a difluorophenyl moiety with a butoxy group and a hydroxymethyl group, which may influence its biological interactions.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. It is believed to interact with specific molecular targets involved in inflammatory pathways, potentially inhibiting enzymes responsible for mediating inflammation. This activity is particularly relevant in the context of chronic pain management and could provide therapeutic avenues for conditions such as neuropathic pain .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Receptor Interaction : It may also interact with various receptors involved in pain signaling pathways. The presence of fluorine atoms enhances lipophilicity, potentially increasing binding affinity to these targets.

Study on Neuropathic Pain

A notable study investigated the efficacy of this compound in reducing neuropathic pain in animal models. The results demonstrated that administration of the compound significantly increased the paw withdrawal threshold in mice subjected to nerve injury, indicating effective pain relief. The maximum effect was observed at doses around 3 μmol/kg, with sustained efficacy noted up to three hours post-administration .

| Compound | Dose (μmol/kg) | Max Effect Emax (%) | Duration of Effect (h) |

|---|---|---|---|

| This compound | 3 | 94.1 ± 5.9 | 3 |

| Reference Compound A | 3 | 88.0 ± 4.5 | 2 |

| Reference Compound B | 3 | 72.0 ± 3.1 | 1 |

Antioxidant Activity

In addition to its analgesic properties, this compound has been evaluated for antioxidant activity. In vitro assays demonstrated moderate radical scavenging activity comparable to standard antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related damage .

Propiedades

IUPAC Name |

(4-butoxy-2,6-difluorophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2O2/c1-2-3-4-15-8-5-10(12)9(7-14)11(13)6-8/h5-6,14H,2-4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQDJUWNPGRGJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C(=C1)F)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.